N'-[2-(3-methoxypropoxy)phenyl]-N-[2-(3-methylphenyl)propyl]oxamide
Description
N’-[2-(3-methoxypropoxy)phenyl]-N-[2-(3-methylphenyl)propyl]oxamide is an organic compound with a complex structure, featuring both methoxypropoxy and methylphenyl groups
Properties
IUPAC Name |
N'-[2-(3-methoxypropoxy)phenyl]-N-[2-(3-methylphenyl)propyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-16-8-6-9-18(14-16)17(2)15-23-21(25)22(26)24-19-10-4-5-11-20(19)28-13-7-12-27-3/h4-6,8-11,14,17H,7,12-13,15H2,1-3H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDSAZLNZQENDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)CNC(=O)C(=O)NC2=CC=CC=C2OCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3-methoxypropoxy)phenyl]-N-[2-(3-methylphenyl)propyl]oxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxypropoxybenzene with 3-methylphenylpropylamine in the presence of a coupling agent such as oxalyl chloride. The reaction is carried out under controlled conditions, often requiring an inert atmosphere and specific temperature settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N’-[2-(3-methoxypropoxy)phenyl]-N-[2-(3-methylphenyl)propyl]oxamide may involve large-scale reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(3-methoxypropoxy)phenyl]-N-[2-(3-methylphenyl)propyl]oxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction can produce methoxybenzyl alcohol.
Scientific Research Applications
N’-[2-(3-methoxypropoxy)phenyl]-N-[2-(3-methylphenyl)propyl]oxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-[2-(3-methoxypropoxy)phenyl]-N-[2-(3-methylphenyl)propyl]oxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(3-methoxypropoxy)phenyl]-N-[2-(3-methylphenyl)propyl]acetamide
- N’-[2-(3-methoxypropoxy)phenyl]-N-[2-(3-methylphenyl)propyl]benzamide
Uniqueness
N’-[2-(3-methoxypropoxy)phenyl]-N-[2-(3-methylphenyl)propyl]oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles with biological targets, making it valuable for specific research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
